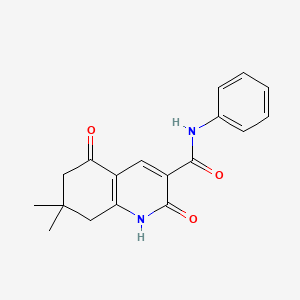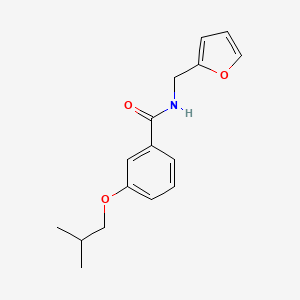
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Vue d'ensemble
Description
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DMQX, is a compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the class of quinoline derivatives and has been found to exhibit potent effects on the central nervous system.
Mécanisme D'action
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to its ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic transmission and can ultimately result in a reduction in neuronal excitability.
Biochemical and Physiological Effects:
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have several biochemical and physiological effects in the brain. It has been shown to decrease the release of glutamate, increase the release of GABA, and reduce the activity of NMDA receptors. These effects can result in a decrease in neuronal excitability, which may be beneficial in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potency as an antagonist of the AMPA receptor. This allows for precise control of synaptic transmission and can be useful in studying the role of the AMPA receptor in various physiological processes. However, one limitation of using 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potential off-target effects on other ion channels and receptors. Careful experimental design and control are necessary to ensure that the observed effects are specific to the AMPA receptor.
Orientations Futures
There are several potential future directions for research involving 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the use of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide as a tool to study the role of the AMPA receptor in various neurological disorders, such as epilepsy and Alzheimer's disease. Another potential direction is the development of new compounds based on the structure of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide that may have improved potency and selectivity for the AMPA receptor. Additionally, further investigation into the off-target effects of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide may help to elucidate the roles of other ion channels and receptors in synaptic transmission and neuronal excitability.
Applications De Recherche Scientifique
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been widely used in scientific research to study the function of ionotropic glutamate receptors in the brain. Specifically, 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to be a potent antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
7,7-dimethyl-2,5-dioxo-N-phenyl-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2)9-14-12(15(21)10-18)8-13(17(23)20-14)16(22)19-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBJBHVJOQWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4845818.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4845842.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4845846.png)


![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4845863.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4845879.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4845906.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4845912.png)
![5-isopropyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4845918.png)
![ethyl 4-{[{[2-(4-methoxyphenyl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4845925.png)
![5-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4845928.png)